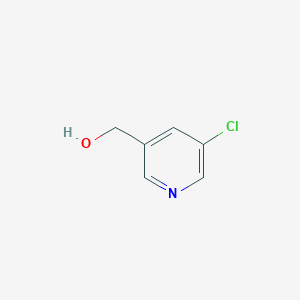

(5-Chloro-3-pyridinyl)methanol

Descripción general

Descripción

(5-Chloro-3-pyridinyl)methanol: is an organic compound with the molecular formula C6H6ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of 5-chloro-nicotinic acid methyl ester: One common method involves the reduction of 5-chloro-nicotinic acid methyl ester using sodium borohydride in a mixture of methanol and dichloromethane at 0°C to room temperature.

Reduction of 5-chloro-nicotinic acid: Another method involves the reduction of 5-chloro-nicotinic acid using lithium aluminium hydride in tetrahydrofuran.

Industrial Production Methods: Industrial production methods for (5-Chloro-3-pyridinyl)methanol typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (5-Chloro-3-pyridinyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 5-chloro-3-pyridinecarboxaldehyde or 5-chloro-3-pyridinecarboxylic acid.

Reduction: Formation of various reduced derivatives of this compound.

Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(5-Chloro-3-pyridinyl)methanol is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various pharmaceuticals and agrochemicals. The unique structural features of this compound allow for the formation of diverse heterocyclic compounds through various chemical reactions such as nucleophilic substitution and oxidation .

Synthetic Routes

Common synthetic routes for this compound include:

- Halogenation Reactions : Chlorination or bromination of pyridine derivatives.

- Reduction Reactions : Reduction of corresponding carbonyl compounds to yield the hydroxymethyl group.

These methods facilitate the production of derivatives with tailored properties for specific applications.

Biological Research

Biological Activity

In biological research, this compound is employed to study the effects of pyridine derivatives on biological systems. Its derivatives have shown potential in modulating enzyme activities involved in various metabolic pathways, particularly those related to inflammation and central nervous system disorders .

Mechanism of Action

The mechanism involves interaction with specific molecular targets such as enzymes and receptors. For instance, compounds derived from this compound can inhibit enzymes involved in inflammatory pathways, showcasing its potential therapeutic effects.

Pharmaceutical Applications

Drug Development

This compound has been explored for its potential in developing pharmaceuticals targeting:

- Central Nervous System Disorders : Its derivatives may exhibit neuroprotective effects or modulate neurotransmitter systems.

- Anti-inflammatory Agents : Compounds derived from this compound have demonstrated anti-inflammatory properties through enzyme inhibition .

Agrochemical Applications

Pesticide and Herbicide Development

In the agricultural sector, this compound is used to synthesize various agrochemicals, including pesticides and herbicides. Its halogenated structure contributes to the effectiveness of these compounds against pests while minimizing environmental impact.

Case Studies and Research Findings

- Enzymatic Activity Inhibition : A study demonstrated that derivatives of this compound effectively inhibit NAD-dependent enzymes, which are crucial in metabolic pathways. This property can be leveraged for drug development targeting metabolic disorders .

- Insecticidal Properties : Research has shown that related pyridine compounds exhibit insecticidal effects. Studies indicate that this compound may also possess larvicidal properties against specific insects, making it a candidate for developing new insecticides.

Mecanismo De Acción

The mechanism of action of (5-Chloro-3-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

3-Pyridinemethanol: Similar structure but lacks the chlorine atom at the 5-position.

5-Chloro-2-pyridinemethanol: Similar structure but with the chlorine atom at the 2-position.

5-Chloro-4-pyridinemethanol: Similar structure but with the chlorine atom at the 4-position.

Uniqueness: (5-Chloro-3-pyridinyl)methanol is unique due to the specific positioning of the chlorine atom at the 5-position and the hydroxymethyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Actividad Biológica

(5-Chloro-3-pyridinyl)methanol, with the chemical formula CHClNO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 143.57 g/mol

- CAS Number: 22620-34-4

- Toxicity Classification:

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antitumor and antimicrobial agent. Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Antitumor Activity

A study synthesized several thiosemicarbazone derivatives related to pyridine compounds and evaluated their in vitro antitumor activities against six human tumor cell lines: H460 (lung), HuTu80 (duodenum), DU145 (prostate), MCF-7 (breast), M-14 (melanoma), and HT-29 (colon). The results indicated varying levels of cytotoxicity:

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| Thiosemicarbazone 1 | 3.36 - 21.35 | 1.82 |

| Thiosemicarbazone 2 | >582.26 | - |

| Thiosemicarbazone 3 | <40.00 | - |

Thiosemicarbazone 1 showed the highest antiproliferative activity, suggesting that modifications in the pyridine structure can enhance biological efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interfere with cellular processes involved in tumor growth and proliferation. The compound's ability to induce apoptosis in cancer cells is a key area of interest.

Case Studies

- Antimicrobial Activity : A related study evaluated the antimicrobial properties of pyridine derivatives, including those similar to this compound, against various bacterial strains. The findings indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, highlighting the potential for developing new antibiotics from these compounds .

- Chlamydial Activity : Another investigation focused on the synthesis of molecules based on similar scaffolds, demonstrating selective activity against Chlamydia. This study underscores the versatility of pyridine derivatives in targeting specific pathogens .

Toxicological Profile

The toxicity profile of this compound raises concerns regarding its safety for therapeutic use. The acute toxicity data indicate that it is harmful if ingested and can cause skin irritation, necessitating careful handling and further investigation into its long-term effects on human health .

Propiedades

IUPAC Name |

(5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCWNPKIRQBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648591 | |

| Record name | (5-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-34-4 | |

| Record name | (5-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.